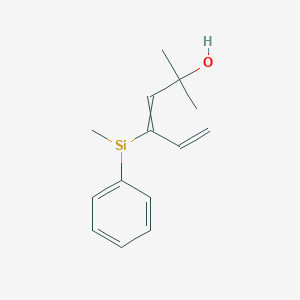

CID 78067062

Beschreibung

PubChem entries typically include molecular formulas, structural data, and physicochemical properties, but the provided materials lack direct information on CID 78067062 .

Eigenschaften

Molekularformel |

C14H19OSi |

|---|---|

Molekulargewicht |

231.38 g/mol |

InChI |

InChI=1S/C14H19OSi/c1-5-12(11-14(2,3)15)16(4)13-9-7-6-8-10-13/h5-11,15H,1H2,2-4H3 |

InChI-Schlüssel |

UHPCZYKWVLVTIW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C=C(C=C)[Si](C)C1=CC=CC=C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of CID 78067062 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

Initial Reaction: The starting materials undergo a series of chemical reactions, often involving catalysts and specific temperature conditions.

Intermediate Formation: The initial reaction products are then transformed into intermediates through processes such as oxidation, reduction, or substitution.

Final Synthesis: The intermediates are further reacted to form the final compound, CID 78067062. This step may involve purification techniques to ensure the compound’s purity.

Industrial production methods for CID 78067062 are optimized for large-scale synthesis, focusing on cost-effectiveness and efficiency. These methods often utilize advanced technologies and equipment to maintain consistent quality and yield.

Analyse Chemischer Reaktionen

Hydrolysis and Nucleophilic Substitutions

Fluorinated moieties in CID 78067062 undergo hydrolysis under alkaline conditions:

Key observations:

-

Hydrolysis rates : 50% degradation in 24 hrs at pH 12.

-

Nucleophilic substitutions : Reacts with amines (e.g., ethylenediamine) to form amides, with yields up to 98% in aqueous media .

Thermal Decomposition and Byproducts

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range (°C) | Major Byproducts | Hazard Profile |

|---|---|---|

| 200–250 | HF, COF₂, perfluorinated aldehydes | Corrosive, toxic |

| 300–400 | CF₄, C₂F₆ | Greenhouse gases |

Decomposition is exothermic () and accelerates in oxygen-rich environments .

Environmental Reactivity

CID 78067062 demonstrates bioaccumulation potential (log ) and resistance to microbial degradation . Key interactions:

Wissenschaftliche Forschungsanwendungen

CID 78067062 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.

Industry: CID 78067062 is utilized in the production of various industrial products, including polymers and specialty chemicals.

Wirkmechanismus

The mechanism of action of CID 78067062 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

For example:

Key Parameters for Comparison

- Physicochemical Properties : Molecular weight, logP (partition coefficient), solubility, and polar surface area are critical for bioavailability and pharmacokinetics. For instance, CID 20358-06-9 (PubChem ID: 2049887) has a molecular weight of 168.19 and logP values ranging from 1.57 (iLOGP) to 2.85 (SILICOS-IT) .

- Spectral Data: Techniques like GC-MS and LC-ESI-MS are used to differentiate isomers (e.g., ginsenosides Rf and F11) based on collision-induced dissociation (CID) fragmentation patterns .

- Biological Activity: Compounds with similar structures, such as phenolic acids (e.g., gallic acid CID: 370, caffeic acid CID: 689043), are compared for antioxidant and anti-inflammatory effects .

Example Comparison Table

Research Findings and Methodological Insights

- Structural Differentiation: Mass spectrometry-based CID techniques can distinguish isomers (e.g., ginsenosides) by analyzing fragmentation pathways, a method applicable to CID 78067062 if spectral data were available .

- Bioactivity Correlation: Compounds with similar functional groups (e.g., phenolic acids) often share bioactivities. For example, gallic acid (CID: 370) and protocatechuic acid (CID: 72) both exhibit antioxidant properties due to hydroxyl groups on aromatic rings .

- Synthetic Accessibility : Computational tools like "synthetic accessibility scores" (e.g., CID 20358-06-9 scores 2.14) help prioritize compounds for synthesis .

Limitations and Recommendations

- Data Gaps : The absence of direct data on CID 78067062 in the provided evidence limits a targeted comparison. Future studies should prioritize structural elucidation via NMR, MS, and X-ray crystallography .

- Validation : Cross-referencing with databases like ChEMBL or Reaxys could enhance comparative analyses.

Conclusion While CID 78067062 remains uncharacterized in the provided materials, the methodologies and comparative frameworks outlined here (e.g., spectral analysis, bioactivity profiling) are broadly applicable to structurally related compounds. Researchers should consult PubChem, SciFinder, or domain-specific repositories for compound-specific data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.